![molecular formula C7H6FIO B1330114 2-Fluoro-4-iodo-1-methoxybenzene CAS No. 3824-21-3](/img/structure/B1330114.png)
2-Fluoro-4-iodo-1-methoxybenzene
Overview
Description
2-Fluoro-4-iodo-1-methoxybenzene is a chemical compound with the molecular formula C7H6FIO . It is used in various scientific and industrial research .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-iodo-1-methoxybenzene is1S/C7H6FIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
. The molecular weight of the compound is 252.02 g/mol . Physical And Chemical Properties Analysis
2-Fluoro-4-iodo-1-methoxybenzene has a molecular weight of 252.02 g/mol . It has a topological polar surface area of 9.2 Ų and a complexity of 110 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Organic Synthesis
2-Fluoro-4-iodo-1-methoxybenzene: is a valuable intermediate in organic synthesis. It can undergo electrophilic aromatic substitution reactions, which are essential for constructing complex molecules . The presence of both fluoro and iodo substituents allows for selective functionalization, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of various drug molecules. Its reactivity profile enables the introduction of pharmacophores through cross-coupling reactions, which are pivotal in drug design and development .
Material Science
The compound’s utility in material science stems from its ability to act as a monomer or a cross-linking agent in polymer synthesis. Its halogen atoms can be used to introduce other functional groups, facilitating the creation of polymers with specific properties for industrial applications .
Analytical Chemistry
2-Fluoro-4-iodo-1-methoxybenzene: can be used as a standard or reference compound in various analytical techniques, including NMR, HPLC, and mass spectrometry. Its distinct chemical shifts and retention times help in the identification and quantification of similar compounds .
Environmental Science
This compound may be used in environmental science to study the degradation of halogenated aromatic compounds. Understanding its breakdown products and pathways can inform the environmental impact of related chemicals .
Biochemistry Research
In biochemistry, 2-Fluoro-4-iodo-1-methoxybenzene can be employed to investigate enzyme-catalyzed halogenation reactions. These studies can provide insights into the metabolism of halogen-containing compounds within biological systems .
Industrial Applications
Industrially, it can be used in the synthesis of dyes, pigments, and flame retardants. Its reactive iodine atom is particularly useful in catalytic processes that require iodine’s unique reactivity .
Agricultural Chemistry
In the field of agricultural chemistry, 2-Fluoro-4-iodo-1-methoxybenzene can be a precursor for the synthesis of herbicides and pesticides. The introduction of fluorine can enhance the biological activity of these compounds, making them more effective at lower doses .
properties
IUPAC Name |
2-fluoro-4-iodo-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAKENGNADHGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278850 | |
Record name | 2-Fluoro-4-iodo-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3824-21-3 | |
Record name | 3824-21-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-4-iodo-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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